Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1. [] It is identified as an irreversible and non-competitive inhibitor that affects the Vmax of [3H]uridine uptake in ENT1 and ENT2 without impacting Km. []
Relevance: While structurally distinct from the target compound, FPMINT shares a core piperazine ring structure. This research focuses on exploring structure-activity relationships of ENT inhibitors, highlighting modifications to this core structure, which can significantly impact activity and selectivity. [] Understanding these modifications is crucial for designing novel and potent ENT inhibitors, potentially including analogs of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine.
Compound 3c
Compound Description: Compound 3c, a structural analog of FPMINT, demonstrates potent ENT inhibitory activity. [] Similar to FPMINT, it is characterized as an irreversible and non-competitive inhibitor that affects the Vmax without altering Km. [] The specific structure of compound 3c is not provided in the abstract.
Relevance: As a potent analog of FPMINT, compound 3c highlights the impact of structural modifications on ENT inhibition. [] Although the exact structure remains undisclosed, its relation to FPMINT and its potent activity emphasize the importance of exploring structural variations around the piperazine core shared with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine for developing new ENT inhibitors.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 exhibits high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes. [] It acts as a potent antagonist at cloned human D4 receptors in vitro. []
Relevance: Similar to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, S 18126 features a piperazine ring substituted with an aromatic group at one nitrogen and an alkyl chain at the other. [] The variations in aromatic substituents and alkyl chain modifications between these compounds offer insights into structure-activity relationships, particularly for dopamine receptor interactions.
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2, 3b]pyridine)
Compound Description: L 745,870 demonstrates selectivity for the dopamine D4 receptor compared to other dopamine receptor subtypes, exhibiting a potent antagonist profile. []
Relevance: L 745,870 shares a similar core structure with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, characterized by a piperazine ring substituted with an aromatic ring on one nitrogen and a linker chain on the other. [] The distinct aromatic substituents and linker variations between these compounds offer valuable insights into structure-activity relationships, particularly for dopamine receptor interactions.
Compound Description: Imatinib, a tyrosine kinase inhibitor, is widely used in leukemia treatment. [] Notably, this research highlights the structural characterization of its freebase form. []
Relevance: Imatinib, while structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, incorporates a 4-methylpiperazinylmethyl benzamide moiety. [] Although the core structures differ, this shared fragment emphasizes the importance of the piperazine moiety and its substitutions in drug design, particularly for kinase inhibition. This information could be relevant for exploring the biological activity of analogs of the target compound with modifications around the piperazine ring.
Compound Description: This series of compounds was synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis. [] These derivatives incorporate a 4′-(pyrimidin-2′-yl)piperazin-1′-yl fragment linked to a 2- or 3-alkoxyphenylcarbamic acid moiety. []
Relevance: The core structure of these derivatives closely resembles 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, sharing the 4-(pyrimidin-2-yl)piperazin-1-yl moiety. [] The key structural difference lies in the replacement of the cyclopropylmethylamine group in the target compound with a 2-/3-alkoxyphenylcarbamic acid moiety in these derivatives. This difference highlights how modifications to this part of the molecule can affect its pharmacological properties, specifically its antimycobacterial activity.
Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that has progressed to Phase 3 clinical trials for treating type 2 diabetes. [, , ] Its metabolism and pharmacokinetic properties have been extensively studied. [, , ]
Relevance: PF-00734200 shares the (pyrimidin-2-yl)piperazin-1-yl substructure with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [, , ] This structural similarity highlights the potential of this substructure in medicinal chemistry and its presence in compounds with different therapeutic applications.
Compound Description: This compound is a derivative of Prottremin, a molecule with demonstrated antiparkinsonian activity. []
Relevance: While this derivative doesn't share the pyrimidine ring with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, it features a substituted piperazine ring, highlighting the significance of this motif in medicinal chemistry, particularly for neurological targets. [] The different substituents on the piperazine ring in this compound, compared to the target compound, offer insights into the structure-activity relationships relevant to their respective activities.
Compound Description: Compound 37d exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9. [] It demonstrates antitumor efficacy in multiple hematologic malignancy mice xenograft models without significant toxicity. []
Relevance: While structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, Compound 37d highlights the importance of the 4-methylpiperazinylquinazoline moiety in medicinal chemistry, particularly for CDK inhibition. [] This information can guide the exploration of related structures, including the target compound or its analogs, for potential CDK inhibitory activity.
Compound Description: This series of compounds was synthesized and investigated for their in vitro antimicrobial activity. [] The compounds contain a 4-(pyrimidin-2-yl)piperazin-1-yl moiety linked by an ester bond to various ortho- or meta-substituted alkoxyphenyl rings. []
Relevance: These esters share the crucial 4-(pyrimidin-2-yl)piperazin-1-yl moiety with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [] The difference lies in the presence of an ester linkage to a substituted alkoxyphenyl group in these compounds, replacing the cyclopropylmethylamine group of the target compound. This variation offers insights into how structural modifications around the shared moiety can influence the compounds' antimicrobial activity.
Compound Description: This compound is a salt formed between the 4-(pyrimidin-2-yl)piperazin-1-ium cation and the (E)-3-carboxyprop-2-enoate anion. [] Its crystal structure reveals hydrogen bonding patterns and intermolecular interactions. []
Relevance: This salt shares the 4-(pyrimidin-2-yl)piperazin-1-ium cation with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [] Studying its crystal structure provides valuable insights into the preferred conformations and intermolecular interactions of this common fragment, which could be relevant for understanding the target compound's properties.
12. 4-(Pyrimidin-2-yl)piperazin-1-ium chloride* Compound Description: This compound is a simple salt of the 4-(pyrimidin-2-yl)piperazin-1-ium cation with chloride as the counterion. [] Its crystal structure provides information about its intermolecular interactions. []* Relevance: This salt, like the previous example, shares the 4-(pyrimidin-2-yl)piperazin-1-ium cation with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [] Analyzing its crystal structure allows for a deeper understanding of the common cation's preferred conformations and intermolecular interactions. This information might be useful in understanding the target compound's solid-state properties and potential interactions.
13. 4-(Pyrimidin-2-yl)piperazin-1-ium nitrate* Compound Description: This compound is another simple salt of the 4-(pyrimidin-2-yl)piperazin-1-ium cation, this time with nitrate as the counterion. [] Its crystal structure is also reported. [] * Relevance: Like the previous two compounds, this salt emphasizes the recurrence of the 4-(pyrimidin-2-yl)piperazin-1-ium cation, which is also present in 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [] The study of its crystal structure offers insights into the common cation's preferred conformations and intermolecular interactions, potentially contributing to a better understanding of the target compound's properties.
Compound Description: NPPA is designed as a potential template for developing drugs against chronic myelogenous leukemia (CML). [] Its crystal structure, spectroscopic properties, and interactions with the kinase target (PDB ID: 2hyy) have been studied. []
Relevance: Although structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, NPPA shares a substituted pyrimidine ring, highlighting this heterocycle's importance in medicinal chemistry. [] The differences in their structures, particularly the presence of the piperazine ring in the target compound, offer insights into the structural diversity that can be tolerated for targeting kinases and potentially other therapeutic targets.
Compound Description: This series of compounds was designed as potential V600EBRAF inhibitors. [] These derivatives feature a sulfonamide moiety linked to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core. []
Relevance: While structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series emphasizes the significance of substituted pyrimidine rings in drug design, particularly for kinase inhibition. [] The structural differences, especially the presence of the piperazine ring in the target compound, provide valuable insights into potential modifications and their impact on activity and selectivity profiles for kinase inhibition.
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper with potential applications in oncology, particularly for homologous recombination repair-deficient tumors. []
Relevance: While structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, AZD5305 shares a substituted piperazine ring as a key structural feature. [] This similarity highlights the importance of piperazine derivatives in medicinal chemistry, particularly for their interactions with various biological targets, including PARP enzymes.
Compound Description: KAD22 was initially designed as a potential dopamine D2 receptor agonist with antioxidant activity. [] While it didn't exhibit the desired D2 receptor affinity, it demonstrated potent antioxidant properties. []
Relevance: Similar to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, KAD22 features a substituted piperazine ring. [] This common structural motif highlights its significance in medicinal chemistry and suggests potential for exploring the target compound or its analogs for similar biological activities, particularly related to dopamine receptors or antioxidant properties.
Compound Description: This compound is a novel biologically active agent based on a 1,3,4-oxadiazole scaffold. [] Its crystal structure has been determined, revealing intermolecular interactions. []
Relevance: This compound, while structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, incorporates a [4-(2-methoxyphenyl)piperazin-1-yl]methyl moiety. [] This shared fragment highlights the importance of substituted piperazine rings in medicinal chemistry and suggests a potential for exploring the target compound or its analogs for activities related to this 1,3,4-oxadiazole-based compound.
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-oxadiazole derivatives
Compound Description: This series of compounds, including acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives, were synthesized and evaluated for antimicrobial activity. []
Relevance: Despite the structural differences compared to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series highlights the presence of a substituted piperazine ring as a common structural motif in diverse medicinal chemistry applications. [] The presence of this moiety in compounds with demonstrated antimicrobial activity suggests potential for exploring similar activities for the target compound or its analogs.
Compound Description: LQFM192 demonstrates anxiolytic-like and antidepressant-like activities in preclinical models. [] Its mechanism of action involves interactions with serotonergic and GABAergic pathways. []
Relevance: Similar to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, LQFM192 incorporates a substituted piperazine ring. [] Although the specific substituents differ, the shared piperazine moiety emphasizes its importance in medicinal chemistry, especially for targeting the central nervous system. This information could be relevant for exploring the potential neurological activity of the target compound or its derivatives.
Compound Description: This series of thiouracil amide compounds was designed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. []
Relevance: While structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series highlights the use of substituted piperazine rings in conjunction with pyrimidine moieties in medicinal chemistry. [] Their application as PARP inhibitors, particularly in cancer treatment, suggests potential avenues for exploring the biological activity of the target compound and its analogs in similar contexts.
Compound Description: K-604 is a potent and selective acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with significant aqueous solubility and oral absorption. [] It is considered a clinical candidate for diseases associated with ACAT-1 overexpression. []
Relevance: While K-604 exhibits a different core structure compared to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, it shares a substituted piperazine ring as a key structural feature. [] The presence of this moiety in a clinical candidate highlights its importance in medicinal chemistry and drug development. Understanding the structure-activity relationships of K-604, particularly its interactions with ACAT-1, could provide insights into exploring potential targets for the target compound or its derivatives.
Compound Description: XHL-31 is a novel tyrosine kinase inhibitor with significant activity against EGFR, including mutations like T790M and C797S, which are often associated with drug resistance. []
Relevance: XHL-31 shares a substituted piperazine ring with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine. [] This common structural feature, found in a potent tyrosine kinase inhibitor, highlights the potential of the target compound or its analogs for similar biological activities.
Compound Description: This compound is the hydrochloride salt of a substituted piperazine derivative. [] Its crystal structure has been determined and compared with a fluorinated analog. []
Relevance: Although structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this compound highlights the presence of the substituted piperazine motif in various chemical contexts. [] Analyzing the structural features and crystallographic data of this compound can offer insights into the conformational preferences and potential intermolecular interactions of the piperazine moiety, which could be relevant for understanding the target compound's properties.
Compound Description: This compound is a newly synthesized triazole derivative. []
Relevance: While this triazole derivative doesn't share the pyrimidine ring with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, it features a substituted piperazine ring, highlighting the significance of this motif in medicinal chemistry. [] The different substituents on the piperazine ring in this compound, compared to the target compound, offer insights into the structure-activity relationships relevant to their respective activities.
Compound Description: Compound 8 demonstrates high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM. []
Relevance: Compound 8 shares a common structural motif with 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, characterized by a substituted piperazine ring. [] The specific variations in substituents and linker groups between these compounds offer valuable insights into structure-activity relationships, particularly for 5-HT1A receptor interactions.
Compound Description: Compound 10 exhibits selectivity towards the 5-HT1A receptor with a binding constant of 21.3 nM. []
Relevance: Compound 10, similar to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, features a substituted piperazine ring as a core structural element. [] The variations in substituents and linker groups between these compounds provide insights into structure-activity relationships, particularly for their interactions with the 5-HT1A receptor.
Compound Description: This series of compounds represents a novel chemotype with potent in vitro anti-HCV activity. [] They exhibit their activity by inhibiting the viral entry stage, possibly by targeting the HCV E1 protein. []
Relevance: While structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series highlights the presence of a substituted piperazine ring as a common structural feature. [] The presence of this moiety in compounds with potent antiviral activity suggests potential for exploring similar activities for the target compound or its analogs.
Compound Description: TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] It shows potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []
Relevance: TZB-30878, similar to 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, incorporates a substituted piperazine ring as a key structural feature. [] This common motif highlights its versatility in medicinal chemistry for targeting diverse biological systems, including serotonin receptors in the case of TZB-30878.
Compound Description: WAY-207024 acts as an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). [] It exhibits good pharmacokinetic parameters and effectively reduces rat plasma LH levels after oral administration. []
Relevance: WAY-207024, while structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, shares a substituted piperazine ring as a core structural element. [] This commonality highlights the significance of piperazine derivatives in medicinal chemistry, particularly for developing therapeutics targeting G protein-coupled receptors like the GnRH-R.
Compound Description: This series of compounds was developed as potential inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myelogenous leukemia (CML). [] Their design leverages bioisosterism between the 1,2,3-triazole ring and the amide group. []
Relevance: Although structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series emphasizes the significance of substituted pyrimidine rings in drug design, particularly for kinase inhibition. [] The structural differences, especially the presence of the piperazine ring in the target compound, provide valuable insights into potential modifications and their impact on activity and selectivity profiles for kinase inhibition.
Compound Description: These novel nucleoside derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 replication. [] The key structural feature is the incorporation of a 4-(pyrimidin-1-yl)methyl-1,2,3-triazol-1-yl moiety at the 3′-position of the deoxyribose sugar. []
Relevance: While structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this series highlights the use of substituted pyrimidine rings in medicinal chemistry, particularly in the context of nucleoside analogs. [] Although the target compound is not a nucleoside, the shared pyrimidine moiety suggests potential avenues for exploring its biological activity, particularly in areas where nucleoside analogs are relevant, such as antiviral research.
Compound Description: This compound is a functionalized triazoline-3-thione featuring adamantyl and substituted piperazine substituents. [] Its crystal structure has been determined, revealing a V-shaped conformation and intermolecular interactions. []
Relevance: While structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this compound shares a substituted piperazine ring as a common structural element. [] The presence of this motif in a compound with a defined crystal structure allows for studying the conformational preferences and potential intermolecular interactions of the piperazine moiety. This information can offer insights into the structural features that might be relevant for understanding the target compound's properties.
Compound Description: This series of compounds represents a novel class of organophosphorus derivatives synthesized and characterized for their potential biological activities. []
Compound Description: Different free base crystal forms of this compound have been prepared and characterized. [] The compound is relevant to the treatment of angiogenic eye diseases. []
Relevance: This compound, while structurally distinct from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, incorporates a 4-methylpiperazinyl moiety. [] Although the core structures differ, this shared fragment emphasizes the importance of the piperazine moiety and its substitutions in drug design. This information could be relevant for exploring the biological activity of analogs of the target compound with modifications around the piperazine ring.
Compound Description: ASTX660 is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs), representing a promising approach for anticancer therapy. []
Relevance: While structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, ASTX660 incorporates a substituted piperazine ring as part of its structure. [] The presence of this moiety in a clinical candidate highlights its importance in medicinal chemistry and drug development. Understanding the structure-activity relationships of ASTX660, particularly its interactions with IAPs, could provide insights into exploring potential targets for the target compound or its derivatives.
Compound Description: This series of compounds exhibits potent CDK2 inhibitory activity with potential as anticancer agents. [] They were designed based on the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole ring. []
Relevance: While these derivatives lack the piperazine ring found in 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, they highlight the significance of substituted pyrimidine rings in drug design, especially for targeting kinases. [] The structural differences, particularly the presence of the piperazine ring in the target compound, offer valuable insights into potential modifications and their impact on activity and selectivity profiles for kinase inhibition.
Compound Description: The chemical and biological properties of this compound were investigated using density functional theory (DFT) calculations and molecular docking studies. []
Relevance: This compound shares a 4-methylpiperazinylmethyl moiety with Imatinib. Although the core structures differ, this shared fragment emphasizes the importance of the piperazine moiety and its substitutions in drug design. [] This information could be relevant for exploring the biological activity of analogs of the target compound with modifications around the piperazine ring.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Compound Description: The crystal structure of this pyrimidine derivative has been determined, revealing details about its molecular conformation and packing arrangement. []
Relevance: Although structurally different from 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, this compound highlights the presence of the substituted pyrimidine motif in various chemical contexts. [] Analyzing the structural features and crystallographic data of this compound can offer insights into the conformational preferences and potential intermolecular interactions of similar moieties, which could be relevant for understanding the target compound's properties.
Compound Description: This compound is a functionalized triazole featuring adamantyl and substituted piperazine substituents. [] Its crystal structure reveals a C-shaped conformation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.